1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester
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Overview
Description
ETHYL 2-{3-[2-(2-FLUOROPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, an acetamido group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[2-(2-FLUOROPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Acetamido Group Addition: The acetamido group is added via an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of ETHYL 2-{3-[2-(2-FLUOROPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[2-(2-FLUOROPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{3-[2-(2-FLUOROPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[2-(2-FLUOROPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{3-[2-(2-CHLOROPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
ETHYL 2-{3-[2-(2-BROMOPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness
ETHYL 2-{3-[2-(2-FLUOROPHENYL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C15H16FN3O3 |
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Molecular Weight |
305.30 g/mol |
IUPAC Name |
ethyl 2-[3-[[2-(2-fluorophenyl)acetyl]amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C15H16FN3O3/c1-2-22-15(21)10-19-8-7-13(18-19)17-14(20)9-11-5-3-4-6-12(11)16/h3-8H,2,9-10H2,1H3,(H,17,18,20) |
InChI Key |
ISXUQKZLUUVLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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